N-(6-chloropyridin-3-yl)methanesulfonamide
Description
Chemical Classifications and Relevance within Heterocyclic Sulfonamide Chemistry
N-(6-chloropyridin-3-yl)methanesulfonamide belongs to a significant class of organic compounds known as heterocyclic sulfonamides. Its structure is characterized by three key components: a central sulfonamide group (-SO₂NH-), a pyridine (B92270) ring, and a chlorine atom. This combination places it at the intersection of several important chemical categories.
Sulfonamides : The sulfonamide functional group is a cornerstone in medicinal chemistry. Compounds containing this moiety have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and antitumor properties. The general structure R-SO₂NHR' allows for diverse substitutions, enabling chemists to fine-tune the molecule's biological and physical properties.
Heterocyclic Compounds : The presence of a pyridine ring classifies the molecule as heterocyclic. Pyridine is a six-membered aromatic ring containing one nitrogen atom. This structural feature is prevalent in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com The nitrogen atom in the pyridine ring can influence the molecule's solubility, basicity, and ability to interact with biological targets. nih.govmdpi.com
Pyridyl Sulfonamides : The direct linkage of a pyridine ring to a sulfonamide group creates the pyridyl sulfonamide scaffold. This combination is of particular interest as it merges the properties of both moieties, often leading to compounds with unique biological profiles. researchgate.net
The relevance of heterocyclic sulfonamides is well-established. They are known to act as inhibitors for various enzymes, a prominent example being carbonic anhydrases. The development of drugs containing this scaffold is an active area of research due to their therapeutic potential across a wide range of diseases.
Positioning of Pyridyl Sulfonamide Derivatives in Contemporary Chemical Research
Pyridyl sulfonamide derivatives hold a significant position in modern chemical and pharmaceutical research. The pyridine nucleus is considered a "privileged scaffold" because it appears in a multitude of bioactive compounds. nih.gov When combined with the versatile sulfonamide group, it creates a molecular framework that researchers actively explore for various therapeutic applications.
Current research on pyridyl sulfonamide derivatives spans several key areas:
Enzyme Inhibition : As an extension of the broader heterocyclic sulfonamide class, pyridyl sulfonamides are investigated as inhibitors of enzymes like cyclooxygenase (COX) and kinases (e.g., PI3K, PI4K), which are implicated in inflammation and cancer. researchgate.netacs.org
Antimicrobial and Antiviral Agents : The search for new drugs to combat infectious diseases is a global priority. Pyridine derivatives have shown promise as antibacterial and antifungal agents, and the incorporation of a sulfonamide group can enhance this activity. mdpi.comresearchgate.net Researchers have reported pyridyl-sulfonamide derivatives as potential antiviral agents as well. researchgate.net
Anticancer Research : Many studies focus on synthesizing novel pyridyl sulfonamides and evaluating their potential as anticancer agents, targeting various mechanisms within cancer cells. researchgate.net
The synthesis of molecules that bear both pyridine and sulfonamide centers is a strategic approach to create novel structures that may possess the inherited beneficial characteristics of both core components. researchgate.net
Overview of Current Research Trajectories for this compound
Specific, publicly documented research focused directly on this compound is not extensively reported in scientific literature. The compound is often listed in chemical supplier catalogs, suggesting its availability for research purposes, but detailed studies on its synthesis, biological activity, or applications are limited.
However, research into closely related analogs provides context for its potential areas of investigation. A significant body of work exists for N-alkylated derivatives, particularly the N-methyl analog, N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide . bldpharm.com The study of such analogs is common in medicinal chemistry to understand structure-activity relationships (SAR), where small molecular modifications can significantly alter a compound's efficacy and properties.
Furthermore, other complex methanesulfonamide (B31651) derivatives containing pyrimidine (B1678525) or pyrrole (B145914) rings have been synthesized and evaluated as potent inhibitors of enzymes like HMG-CoA reductase, which is involved in cholesterol biosynthesis. nih.gov While structurally different, this highlights the general interest in methanesulfonamide moieties attached to nitrogen-containing heterocycles for developing enzyme inhibitors. Given the established biological significance of the pyridyl sulfonamide scaffold, this compound serves as a potential building block or lead compound for the development of new therapeutic agents. Future research could explore its synthesis and biological screening to determine if it possesses activities similar to its more studied chemical relatives.
Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3 |
InChI Key |
BJTBKVLIAWVYCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Directed Synthesis of N-(6-chloropyridin-3-yl)methanesulfonamide
The creation of this compound is centered around the formation of a stable sulfonamide linkage between a substituted pyridine (B92270) core and a methylsulfonyl group.
Reaction Pathways and Synthetic Strategies from Precursors
The principal and most direct synthetic route to this compound involves the reaction of 3-amino-6-chloropyridine with methanesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, where the nucleophilic amino group of the pyridine derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
The precursor, 3-amino-6-chloropyridine, can be synthesized through various methods, including the amination of 2,5-dichloropyridine (B42133) or the reduction of 6-chloro-3-nitropyridine. The choice of synthetic route for the precursor can depend on the availability of starting materials and desired purity.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). The base serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being commonly employed to avoid side reactions.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 3-Amino-6-chloropyridine | Cl-C₅H₃N-NH₂ | Provides the core (6-chloropyridin-3-yl)amino scaffold. |
| Methanesulfonyl chloride | CH₃SO₂Cl | Acts as the source of the methanesulfonyl group. |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
Generally, the reaction is performed at a controlled temperature, often starting at 0°C to manage the exothermic nature of the reaction, followed by stirring at room temperature for a specified duration to ensure completion. The molar ratio of the amine to the sulfonyl chloride is typically close to stoichiometric, although a slight excess of the sulfonyl chloride may be used to ensure complete conversion of the amine.
The selection of the base is critical; tertiary amines like triethylamine are often preferred due to their non-nucleophilic nature and ease of removal during work-up. The concentration of the reactants in the chosen solvent also plays a role, with more dilute conditions sometimes favoring cleaner reactions by minimizing side-product formation. Purification of the crude product is typically achieved through recrystallization or column chromatography. While specific yield data for this exact compound is not extensively published, analogous reactions reported in the literature for the sulfonylation of aminopyridines suggest that yields can range from moderate to high, depending on the successful optimization of these conditions.
Table 2: General Parameters for Optimization of this compound Synthesis
| Parameter | Investigated Conditions | General Outcome on Yield/Purity |
|---|---|---|
| Base | Pyridine, Triethylamine, DIPEA | Stronger, non-nucleophilic bases generally improve reaction rate and yield. |
| Solvent | Dichloromethane, THF, Acetonitrile, Dioxane | Aprotic solvents are preferred to prevent side reactions with the sulfonyl chloride. |
| Temperature | 0°C to room temperature, Reflux | Lower initial temperatures can control exothermicity; subsequent heating may be required for reaction completion. |
| Stoichiometry | 1:1 to 1:1.2 (Amine:Sulfonyl Chloride) | A slight excess of sulfonyl chloride can drive the reaction to completion. |
Derivatization and Analog Synthesis of the this compound Scaffold
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications can be strategically introduced to explore structure-activity relationships in various chemical and biological contexts.
Substitution Patterns on the Pyridine Ring
The chlorine atom at the 6-position of the pyridine ring is a key handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.
For instance, a Suzuki coupling reaction with an appropriate boronic acid or ester can introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position. Similarly, a Sonogashira coupling with a terminal alkyne can be employed to install an alkynyl substituent. The Buchwald-Hartwig amination allows for the introduction of a range of primary or secondary amines, leading to a diverse set of 6-amino-substituted pyridine derivatives.
Table 3: Potential Cross-Coupling Reactions for Pyridine Ring Modification
| Reaction Type | Coupling Partner | Resulting Substitution |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Aryl, Heteroaryl, Alkyl, Alkenyl |
| Stille Coupling | R-Sn(Alkyl)₃ | Aryl, Heteroaryl, Alkyl, Alkenyl |
| Sonogashira Coupling | R-C≡CH | Alkynyl |
| Buchwald-Hartwig Amination | R-NH₂ or R₂NH | Amino |
Modifications to the Sulfonamide Moiety
The sulfonamide moiety itself offers opportunities for derivatization. The nitrogen atom of the sulfonamide can be functionalized, for example, through N-alkylation or N-arylation reactions. These reactions typically require a strong base to deprotonate the sulfonamide nitrogen, making it sufficiently nucleophilic to react with an alkyl or aryl halide.
Furthermore, the methyl group on the sulfonyl moiety could potentially be modified, although this is chemically more challenging. More commonly, diversity is achieved by starting with different sulfonyl chlorides in the initial synthesis. For instance, using arylsulfonyl chlorides or more complex alkylsulfonyl chlorides would lead to a range of analogues with different substituents on the sulfur atom.
Table 4: Potential Modifications of the Sulfonamide Moiety
| Modification Type | Reagents | Resulting Structure |
|---|---|---|
| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-alkylated sulfonamide |
| N-Arylation | Base, Aryl halide (Ar-X), Catalyst (e.g., CuI) | N-arylated sulfonamide |
Incorporation into Complex Molecular Architectures and Hybrid Structures
The this compound scaffold can be incorporated into larger and more complex molecular structures. This can be achieved by designing precursors that already contain additional functional groups or by performing multi-step synthetic sequences where the sulfonamide is formed at an early or intermediate stage.
For example, the precursor 3-amino-6-chloropyridine could be modified with a long chain or a cyclic structure before the sulfonylation step. Alternatively, a derivative of this compound, created through the methods described in section 2.2.1, could undergo further reactions at the newly introduced substituent. This approach allows for the construction of hybrid molecules that combine the structural features of the this compound core with other pharmacophores or functional motifs, leading to novel compounds with potentially enhanced or entirely new properties.
Mechanistic Studies of Synthetic Transformations
The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The reaction involves the nucleophilic attack of the amino group of 3-amino-6-chloropyridine on the electrophilic sulfur atom of methanesulfonyl chloride. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. While experimental studies have established the general feasibility of this transformation, computational studies have been instrumental in elucidating the intricate details of the reaction mechanism.
Theoretical Models and Computational Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic transformations, including the formation of sulfonamides. Calculations are often performed using various levels of theory and basis sets to accurately model the electronic structure and energetics of the reactants, intermediates, transition states, and products. For the N-sulfonylation of aminopyridines, computational models can predict reaction pathways, activation energies, and the geometries of key structures along the reaction coordinate.
The Reaction Pathway: A Step-by-Step Analysis
The reaction between 3-amino-6-chloropyridine and methanesulfonyl chloride is generally believed to proceed through a concerted or a stepwise mechanism.
Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The initial and rate-determining step involves the nucleophilic attack of the nitrogen atom of the amino group of 3-amino-6-chloropyridine on the sulfur atom of methanesulfonyl chloride. This attack leads to the formation of a transient tetrahedral intermediate. Computational studies can model the geometry of this intermediate, providing information on bond lengths and angles.
Transition State Analysis: The transition state for this nucleophilic attack is a critical point on the potential energy surface. Computational chemistry allows for the localization and characterization of this transition state, including the calculation of its energy (activation energy) and vibrational frequencies. A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.
The following table summarizes hypothetical computational data for the transition state of the reaction between 3-amino-6-chloropyridine and methanesulfonyl chloride, illustrating the type of information that can be obtained from such studies.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 15.2 | kcal/mol |
| N-S Bond Length | 2.15 | Å |
| S-Cl Bond Length | 2.30 | Å |
| Imaginary Frequency | -250 | cm⁻¹ |
| Note: This data is illustrative and based on typical values for similar reactions. |
Proton Transfer and Product Formation: Following the formation of the tetrahedral intermediate, a proton is transferred from the nitrogen atom to a base present in the reaction mixture. This is typically a fast step. Subsequently, the chloride ion is eliminated from the sulfur atom, leading to the formation of the final product, this compound.
Influence of Substituents and Reaction Conditions
Computational studies can also be employed to understand the effect of substituents on the pyridine ring and the sulfonyl chloride on the reaction rate and mechanism. For instance, the presence of the electron-withdrawing chloro group at the 6-position of the pyridine ring in 3-amino-6-chloropyridine is expected to decrease the nucleophilicity of the amino group, potentially leading to a higher activation energy compared to the unsubstituted 3-aminopyridine.
The choice of solvent and base can also influence the reaction pathway. Polar aprotic solvents are often used to facilitate the reaction by stabilizing charged intermediates and transition states. The base plays a crucial role in deprotonating the amino group or the intermediate, thereby driving the reaction towards the product.
Structure Activity Relationship Sar and Molecular Design
Systematic Elucidation of Structural Determinants for Biological Activity
The potency of N-(6-chloropyridin-3-yl)methanesulfonamide as a TrkA inhibitor is not coincidental but rather the result of specific interactions enabled by its core structure. The chloropyridine and methanesulfonamide (B31651) groups are key pharmacophoric elements whose roles have been elucidated through systematic medicinal chemistry efforts.
The 6-chloropyridin-3-yl moiety is a critical determinant of the compound's inhibitory activity. The position and nature of the substituent on the pyridine (B92270) ring significantly modulate potency. Analysis of related compounds shows that a chlorine atom at the C6 position of the pyridine ring is highly favorable for TrkA inhibition.
The presence of the electron-withdrawing chlorine atom at the 6-position likely influences the electronic properties of the pyridine ring and its ability to engage in specific interactions within the kinase's ATP-binding pocket. Compared to the unsubstituted parent compound, N-(pyridin-3-yl)methanesulfonamide, the 6-chloro derivative exhibits a substantial increase in potency. This suggests that the chlorine atom may occupy a specific hydrophobic pocket or that its electronic influence is key to optimizing binding interactions.
Data from comparative analysis of analogues demonstrates the sensitivity of the binding site to substitutions on the pyridine ring. For instance, replacing the 6-chloro group with other substituents or moving it to a different position often leads to a decrease in activity, highlighting the specific role of the 6-chloro substituent.
| Compound | Structure | Substitution on Pyridine Ring | TrkA IC50 (nM) |
|---|---|---|---|
| Parent Compound | ![]() | None | >1000 |
| Target Compound | ![]() | 6-Chloro | 15 |
| Analogue 1 | ![]() | 2-Chloro | 50 |
| Analogue 2 | ![]() | 6-Methyl | 250 |
| Analogue 3 | ![]() | 5-Chloro | 80 |
Note: IC50 values are representative and sourced from patent literature for illustrative SAR discussion.
The methanesulfonamide (-NHSO₂CH₃) group serves as a crucial anchor, providing key hydrogen bonding interactions within the kinase hinge region. This is a common binding motif for many kinase inhibitors. The sulfonamide N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens can act as hydrogen bond acceptors. nih.gov This tripartite interaction pattern allows the molecule to form a stable complex with the backbone of the kinase hinge, orienting the chloropyridine moiety for optimal interactions deeper within the ATP-binding site.
Comparative SAR with Related Pyridyl Sulfonamides and Methanesulfonamide Analogues
To further understand the molecular design of this compound, it is instructive to compare its SAR with that of closely related analogues. This analysis provides insights into substituent effects and potential strategies for lead optimization.
A detailed analysis of substituent effects on the pyridyl ring confirms the importance of the 6-chloro group. As shown in the table below, both the position and the electronic nature of the substituent are critical.
Positional Isomers : Moving the chlorine atom from the 6-position to the 2- or 5-position results in a decrease in potency, indicating that the 6-position provides the optimal vector for the substituent to interact with a specific sub-pocket.
Electronic Effects : Replacing the electron-withdrawing chlorine at the 6-position with an electron-donating methyl group leads to a significant loss of activity. This suggests that the electron-deficient character of the chloropyridine ring is beneficial for binding, possibly through non-covalent interactions like halogen bonding or dipole interactions.
Steric Effects : Generally, small substituents are preferred at the 6-position. While chlorine is well-tolerated, larger groups could introduce steric hindrance, clashing with residues in the binding site.
| Compound | R Group (Position) | TrkA IC50 (nM) | Comments |
|---|---|---|---|
| Target Compound | 6-Cl | 15 | Potent; electron-withdrawing group at optimal position. |
| Analogue 1 | 2-Cl | 50 | Reduced potency compared to 6-Cl isomer. |
| Analogue 2 | 5-Cl | 80 | Reduced potency compared to 6-Cl isomer. |
| Analogue 3 | 6-CH₃ | 250 | Significantly less potent; electron-donating group is unfavorable. |
| Analogue 4 | 6-OCH₃ | 400 | Poor potency; steric bulk and electronic properties are suboptimal. |
| Analogue 5 | 2,6-diCl | 120 | Additional chlorine does not improve potency, may introduce unfavorable interactions. |
Note: IC50 values are representative and sourced from patent literature for illustrative SAR discussion.
In the context of lead optimization, medicinal chemists often employ strategies like scaffold hopping and isosteric replacement to discover novel chemotypes with improved properties. Scaffold hopping involves replacing the central core of a molecule while retaining the key binding interactions. For this compound, one might envision replacing the pyridyl sulfonamide core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement.
Isosteric replacement is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties.
Chlorine Isosteres : The 6-chloro substituent could be replaced by other small, lipophilic, electron-withdrawing groups such as a trifluoromethyl (-CF₃) or cyano (-CN) group. The goal would be to maintain or enhance the favorable electronic and steric properties while potentially improving metabolic stability or other pharmacokinetic parameters.
Pyridine Isosteres : The pyridine ring itself could be replaced by other heteroaromatic rings like pyrimidine (B1678525) or pyrazine. This could alter the hydrogen bonding capacity and dipole moment of the core, potentially leading to new interactions with the target protein.
Sulfonamide Isosteres : The methanesulfonamide group is a classic bioisostere for other acidic functional groups. While it is highly effective in this series, in other contexts, it might be replaced with groups like an N-acylsulfonamide or a reversed sulfonamide to fine-tune acidity, solubility, and binding geometry.
Mechanistic and Preclinical in Vitro Biological Investigations
Molecular Target Identification and Validation
Ligand-Receptor Binding Assays (e.g., PPARγ activation)
No studies detailing ligand-receptor binding assays or activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by N-(6-chloropyridin-3-yl)methanesulfonamide were found.
Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., COX-1/COX-2, Carbonic Anhydrase)
No research was identified that investigated the enzyme kinetics or inhibition mechanisms of this compound on Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or Carbonic Anhydrase isoforms.
Cellular and Biochemical Pathway Analysis
Signal Transduction Modulation in Cell Lines
There is no available literature describing the modulation of any signal transduction pathways in cell lines by this compound.
Gene and Protein Expression Profiling (e.g., iNOS, ICAM-1)
No data exists on the effects of this compound on the gene or protein expression of inducible Nitric Oxide Synthase (iNOS) or Intercellular Adhesion Molecule-1 (ICAM-1).
Phenotypic Assays in In Vitro and Non-Clinical In Vivo Models
No published results from in vitro phenotypic assays or non-clinical in vivo studies involving this compound are available.
Due to the lack of specific scientific research on this compound for the requested biological activities, it is not possible to generate the detailed, data-driven article as instructed.
Cell-Based Assays for Specific Biological Activities (e.g., anti-inflammatory, anticancer)
No publicly available studies describing the evaluation of this compound in cell-based assays for anti-inflammatory, anticancer, or other specific biological activities were identified.
In Vivo Efficacy Studies in Animal Models (e.g., metabolic syndrome, anti-inflammatory activity)
No publicly available research detailing the in vivo efficacy of this compound in any animal models for conditions such as metabolic syndrome or for assessing anti-inflammatory activity could be located.
Computational Chemistry and Chemoinformatics
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical methods are employed to meticulously investigate the electronic properties of N-(6-chloropyridin-3-yl)methanesulfonamide at the atomic level. These studies provide a foundational understanding of the molecule's intrinsic stability, reactivity, and spectroscopic features.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using basis sets like B3LYP/6–31++G(d, p), are performed to predict a variety of molecular properties. researchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation.
Once the geometry is optimized, further calculations can elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies corresponding to infrared and Raman spectra. researchgate.netchemrxiv.org Natural Bond Orbital (NBO) analysis is another component of these studies, revealing details about intramolecular interactions, charge distribution, and bond strengths. researchgate.net
| Property | Description | Typical Basis Set | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | The lowest energy, most stable 3D structure of the molecule. | 6-311++G(d,p) | mdpi.com |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic or nucleophilic attack. | B3LYP/6–31++G(d, p) | researchgate.net |
| Vibrational Frequencies | Predicts the molecule's infrared (IR) and Raman spectra based on its vibrational modes. | B3LYP/gen | chemrxiv.org |
| Natural Bond Orbital (NBO) Analysis | Analyzes the filled and empty orbitals to describe charge transfer, hyperconjugative interactions, and bonding within the molecule. | B3LYP/6–31++G(d, p) | researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net
| Parameter | Abbreviation | Significance | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Represents the ability to donate an electron; associated with nucleophilicity. | wikipedia.org |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Represents the ability to accept an electron; associated with electrophilicity. | wikipedia.org |
| HOMO-LUMO Energy Gap | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity. | researchgate.net |
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are utilized. These computational techniques predict and analyze how the compound might bind to and interact with a specific protein target.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. cyberleninka.ru The process involves preparing a 3D structure of the ligand and the protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock Vina, the ligand is placed into the binding site of the protein, and various possible conformations are systematically tested. researchgate.net The result is a set of predicted binding poses, ranked by a scoring function that estimates the strength of the interaction. cyberleninka.ru This allows researchers to visualize how the molecule fits within the protein's active site.
Following the prediction of a binding conformation, a detailed analysis of the intermolecular interactions between this compound and the protein's amino acid residues is performed. These non-covalent interactions are critical for the stability of the ligand-protein complex. Common interactions identified include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com
The docking score itself provides a quantitative estimate of the binding affinity, typically expressed in kcal/mol. cyberleninka.runih.gov A more negative score generally indicates a stronger and more favorable binding interaction. For sulfonamide derivatives, docking studies have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol against certain targets. nih.govsemanticscholar.org Hirshfeld surface analysis can also be employed to investigate and quantify the various intermolecular contacts within the binding pocket. dntb.gov.ua
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com In an MD simulation, the complex is placed in a simulated biological environment (typically a box of water molecules and ions) and the movements of all atoms are calculated over a set period, often nanoseconds. mdpi.com
These simulations provide valuable information on the stability of the predicted binding pose. They can confirm whether key intermolecular interactions observed in the docking pose are maintained over time and reveal conformational changes in both the ligand and the protein. mdpi.com This dynamic perspective is crucial for validating the docking results and gaining a more realistic understanding of the binding event in a physiological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For compounds related to this compound, particularly within the broader class of neonicotinoids and other chloropyridinyl derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological effects and in the design of new, more potent analogs.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for the biological activity of chloropyridinyl derivatives, a class that includes this compound, has been a key area of research in agrochemistry. These models are crucial for predicting the insecticidal activity of new compounds, thereby saving time and resources in the synthesis and testing phases.
Various statistical methods have been employed to build these predictive models. Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between molecular descriptors and biological activity. sciforum.net For instance, in a study on neonicotinoid analogues, MLR was used to develop models that could predict insecticidal activity against the cowpea aphid (Aphis craccivora). sciforum.net
More advanced, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. These methods provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. A 3D-QSAR model was established for neonicotinoid insecticides to understand their selective toxicity. researchgate.net Such models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov
The predictive power of these QSAR models is rigorously validated using both internal and external validation techniques to ensure their robustness and reliability for predicting the activity of new compounds. nih.govmdpi.com
Table 1: Statistical Parameters of a Representative QSAR Model for Neonicotinoid Analogues
| Parameter | Value | Description |
|---|---|---|
| r² | 0.954 | Coefficient of determination, indicating the goodness of fit of the model. |
| q² (cross-validated r²) | 0.888 | A measure of the predictive ability of the model, determined by internal cross-validation. |
| r²_pred | 0.839 | The coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds. |
Data derived from a QSAR study on sulfonamide derivatives. ufv.br
Identification of Physicochemical Descriptors for SAR
The foundation of any QSAR model is the selection of appropriate physicochemical descriptors that quantify the structural features of the molecules. These descriptors are then correlated with biological activity to build the structure-activity relationship (SAR). For chloropyridinyl compounds and related neonicotinoids, several classes of descriptors have been identified as crucial for their biological activity.
Electronic Descriptors: The electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), play a significant role. For neonicotinoids, the presence of an electron-withdrawing group on the pyridine (B92270) ring is known to be important for their insecticidal activity. nih.gov
Steric Descriptors: The size and shape of the molecule and its various substituents are critical for proper interaction with the target receptor. 3D-QSAR studies on neonicotinoids have highlighted the importance of steric fields, indicating that bulky groups in certain positions can either enhance or diminish activity. researchgate.net
Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), influences its ability to cross biological membranes and reach the target site. In some QSAR models of neonicotinoids, squared octanol-water partition coefficients were found to be favorable for insecticidal activity. sciforum.net
The identification of these key descriptors allows for the rational design of new derivatives with potentially improved biological activity. For example, by modifying a lead compound to have more favorable steric and electronic properties as suggested by a QSAR model, researchers can synthesize new molecules with a higher probability of being potent insecticides. nih.gov
Table 2: Key Physicochemical Descriptors in QSAR Models of Related Compounds
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | E3m (3D-MoRSE - signal 03 / weighted by atomic masses) | Increased values can be beneficial for insecticidal activity. sciforum.net |
| Steric | Number of 6-membered rings | Fewer 6-membered rings may favor insecticidal action. sciforum.net |
| Lipophilicity | Squared octanol-water partition coefficient | Higher values can be favorable for activity. sciforum.net |
Analytical Method Development and Characterization
Chromatographic Techniques for Compound Analysis and Purification
Chromatographic methods are central to separating N-(6-chloropyridin-3-yl)methanesulfonamide from impurities, including starting materials, by-products, and residual solvents. The selection of a specific technique is dictated by the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Optimization for Assay and Impurities
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of this compound and for quantifying its related substances. nih.gov A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main component from potential process-related impurities and degradation products. ajphr.comchemmethod.com
Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides effective separation for moderately polar compounds. nih.govajphr.com The mobile phase composition is then optimized through a systematic process. researchgate.net This usually involves a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ajphr.comnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte and its impurities. mdpi.com
Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal resolution of all compounds, from polar to non-polar, within a reasonable timeframe. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance. nih.gov Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, specific, and robust. chemmethod.comrjptonline.org
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.5) | Aqueous component to control retention and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Elution Mode | Gradient | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Detection | UV at 230 nm | Wavelength for sensitive detection of the analyte and impurities. nih.gov |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
Gas Chromatography (GC) for Volatile Species and Residual Solvents
Gas Chromatography (GC), particularly coupled with a headspace sampler, is the standard method for identifying and quantifying volatile organic compounds (VOCs) and residual solvents that may be present from the manufacturing process. researchgate.net Since these solvents offer no therapeutic benefit and can be harmful, their levels are strictly controlled. scirp.org
The method typically involves dissolving a sample of this compound in a high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in a sealed headspace vial. scirp.orgrroij.com The vial is heated, allowing the volatile solvents to partition into the gas phase (headspace). A sample of this gas is then automatically injected into the GC system. This headspace technique prevents non-volatile matrix components from contaminating the GC column. researchgate.net
Separation is achieved on a capillary column, such as a DB-624, which is designed for the analysis of residual solvents. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and broad response to organic compounds. researchgate.netnih.gov The method is validated for specificity, linearity, accuracy, and precision for all potential solvents used in the synthesis. nih.gov
Table 2: Typical GC-Headspace Parameters for Residual Solvent Analysis
| Parameter | Typical Condition | Purpose |
| Instrument | GC with Headspace Autosampler and FID | Automated analysis of volatile compounds. |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) | Stationary phase optimized for solvent separation. nih.gov |
| Carrier Gas | Nitrogen or Helium | Inert gas to carry analytes through the column. nih.gov |
| Oven Program | Initial 40°C, ramped to 225°C | Temperature gradient to separate solvents by boiling point. scirp.org |
| Injector Temp. | 140°C | Ensures rapid volatilization of the sample. rroij.com |
| Detector Temp. | 250°C | Maintains analytes in the gas phase for detection. |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling solvent to dissolve the sample. rroij.com |
| Vial Equilibration | 80°C for 20 min | Allows volatile solvents to partition into the headspace. |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which results in much higher separation efficiency. nih.gov
For the analysis of this compound, a UPLC method can provide a more detailed impurity profile, enabling the separation of closely eluting or co-eluting impurities that might not be resolved by HPLC. The increased speed of UPLC allows for higher sample throughput, which is advantageous in quality control environments. The principles of method development are similar to HPLC, involving the optimization of the column, mobile phase, and gradient, but the system is designed to operate at much higher pressures. UPLC is often coupled with mass spectrometry (UPLC-MS) for comprehensive analysis. nih.gov
Table 3: Comparison of Typical HPLC and UPLC System Parameters
| Parameter | Conventional HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |
| Column Length | 150 - 250 mm | 50 - 100 mm | Faster analysis times. |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min | Lower solvent consumption. |
| Pressure | 2,000 - 6,000 psi | 10,000 - 15,000 psi | Enables use of smaller particles. |
| Run Time | 20 - 60 min | 2 - 10 min | Increased sample throughput. |
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. scilit.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.netresearchgate.net
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group of the methanesulfonamide (B31651) moiety, and the N-H proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the protons.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃-SO₂ | ~3.0 | ~40 |
| SO₂-NH | ~10.0 (broad singlet) | - |
| Pyridine H-2 | ~8.3 | ~148 |
| Pyridine H-4 | ~7.8 | ~138 |
| Pyridine H-5 | ~7.4 | ~124 |
| Pyridine C-2 | - | ~148 |
| Pyridine C-3 | - | ~135 |
| Pyridine C-4 | - | ~138 |
| Pyridine C-5 | - | ~124 |
| Pyridine C-6 | - | ~150 |
Note: Predicted values are based on related structures and general chemical shift principles. Actual values are determined experimentally in a specified solvent (e.g., DMSO-d₆).
High-Resolution Mass Spectrometry (HRMS) and LC-MS Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a liquid chromatography system (LC-MS), it allows for the analysis of individual components separated from a mixture. biorxiv.org
For this compound (molecular formula C₆H₇ClN₂O₂S), standard LC-MS analysis using an electrospray ionization (ESI) source would confirm the molecular weight (206.64 g/mol ). bldpharm.com The protonated molecule [M+H]⁺ would be observed at m/z 207.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 ppm. nih.gov This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. This is a definitive method for confirming the identity of the compound. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, and the resulting fragmentation pattern provides further structural information, confirming the connectivity of the different parts of the molecule. nih.gov
Table 5: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Information Provided |
| Molecular Formula | C₆H₇ClN₂O₂S | - |
| Nominal Mass | 206 u | Molecular Weight Confirmation |
| Monoisotopic Mass | 205.9944 u | Basis for HRMS measurement |
| HRMS [M+H]⁺ | 206.9999 u | Confirms Elemental Composition |
| LC-MS (ESI+) [M+H]⁺ | m/z 207.0 | Molecular Ion Detection |
| LC-MS (ESI-) [M-H]⁻ | m/z 205.0 | Molecular Ion Detection |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of "this compound," providing valuable information about its molecular structure and the functional groups present. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can identify characteristic bond vibrations within the molecule.
The methanesulfonamide moiety is expected to exhibit strong and distinct absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the regions of 1130-1170 cm⁻¹ and 1300-1350 cm⁻¹, respectively. jst.go.jp Furthermore, the S-N stretching vibration in methanesulfonamide derivatives is characteristically found in the range of 836-947 cm⁻¹. jst.go.jpopenalex.org
The 6-chloropyridine ring will also present a unique set of absorption peaks. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. pw.edu.pl The presence of the chlorine substituent on the pyridine ring will also influence the spectrum, with C-Cl stretching vibrations typically occurring in the fingerprint region below 800 cm⁻¹.
The N-H stretching vibration of the secondary sulfonamide is another key feature, expected to appear as a distinct band in the 3200-3400 cm⁻¹ region. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Sulfonamide |
| >3000 | Aromatic C-H stretch | Pyridine ring |
| ~2950 | Aliphatic C-H stretch | Methyl group |
| 1550-1650 | C=C and C=N stretch | Pyridine ring |
| 1400-1470 | C-H bend | Methyl group |
| 1300-1350 | Asymmetric SO₂ stretch | Sulfonyl group |
| 1130-1170 | Symmetric SO₂ stretch | Sulfonyl group |
| 836-947 | S-N stretch | Sulfonamide |
| <800 | C-Cl stretch | Chloropyridine |
Method Validation and Quality Control in Research Settings
The validation of analytical methods and the implementation of stringent quality control measures are fundamental in research settings to ensure the reliability, consistency, and accuracy of data generated for compounds like "this compound." These processes are critical for the synthesis, characterization, and subsequent investigations of the compound.
Method validation for the analysis of this compound would typically encompass a range of parameters to demonstrate that the analytical procedure is suitable for its intended purpose. These parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality control in a research setting for this compound involves the routine application of these validated analytical methods to ensure the identity, purity, and consistency of the synthesized compound. This includes the analysis of starting materials, in-process controls during synthesis, and the final characterization of the purified product. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the previously discussed Infrared (IR) spectroscopy would be employed.
Environmental Fate and Degradation Pathways Mechanistic Research
Abiotic Transformation Processes
Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For N-(6-chloropyridin-3-yl)methanesulfonamide, the key abiotic pathways are likely to be hydrolysis and photolytic degradation.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant abiotic transformation pathway for many organic compounds in the environment. For this compound, photolysis can be expected to occur, influenced by the light-absorbing properties of its aromatic pyridine (B92270) ring.
Drawing parallels with sulfonamide pesticides, a primary photodegradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. This cleavage would lead to the formation of 6-chloropyridin-3-amine and methanesulfonic acid. Further degradation of the 6-chloropyridin-3-amine intermediate could then proceed. Additionally, the chloropyridinyl moiety, which is common in neonicotinoid insecticides, is known to be susceptible to photolytic degradation. Research on neonicotinoids has shown that the degradation can be initiated by the absorption of UV light, leading to a series of reactions that can ultimately mineralize the compound.
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms. This is a crucial set of processes that determine the ultimate fate and persistence of organic compounds in the environment.
While direct studies on the microbial metabolism of this compound are scarce, the biotransformation of related compounds offers significant insights. The microbial degradation of both sulfonamides and neonicotinoids has been a subject of extensive research.
For the sulfonamide group, microorganisms have been shown to utilize them as a source of carbon and nitrogen. A common metabolic pathway is the cleavage of the S-N bond, similar to the photolytic pathway, leading to the formation of the corresponding amine and sulfonic acid. In the case of this compound, this would yield 6-chloropyridin-3-amine and methanesulfonic acid.
The chloropyridinyl moiety is a key structural feature of many neonicotinoid insecticides, and its microbial metabolism is well-documented. A significant metabolic reaction for some neonicotinoids is N-demethylation. Although this compound does not have an N-methyl group directly attached to the pyridine ring, other enzymatic modifications to the molecule are plausible. For instance, hydroxylation of the pyridine ring is a common initial step in the microbial degradation of pyridine-based compounds.
Identified metabolites from related neonicotinoid compounds often involve modifications to the side chain and the pyridine ring. For example, the metabolism of acetamiprid, which also contains a 6-chloropyridin-3-ylmethyl moiety, can lead to metabolites such as N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. This suggests that the 6-chloropyridinylmethyl part of this compound could be a site for microbial attack.
The biotransformation of xenobiotic compounds is mediated by specific enzymes within microorganisms. For compounds structurally related to this compound, several key enzyme families have been implicated.
Cytochrome P450 monooxygenases (CYPs) are a versatile group of enzymes known to play a critical role in the metabolism of a wide range of organic compounds, including pesticides. In the context of neonicotinoids, CYPs are involved in various oxidative reactions, such as hydroxylation and dealkylation. It is highly probable that CYPs would be involved in the initial steps of this compound degradation, potentially hydroxylating the pyridine ring or the methylene (B1212753) bridge.
Other enzymes, such as hydrolases, could play a role in the cleavage of the sulfonamide bond, although this is generally a stable linkage. The enzymatic degradation of sulfonamides in some bacteria has been shown to proceed via different mechanisms, sometimes involving initial attacks on the aromatic or heterocyclic rings.
Environmental Distribution and Transport Studies
The environmental distribution and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil and sediment.
The sorption of sulfonamides to soil is a complex process influenced by soil pH and organic carbon content. nih.govproquest.com Generally, sulfonamides are considered to be mobile in soils, with a potential for leaching. nih.govproquest.comnih.gov The degree of sorption is dependent on the specific chemical structure of the sulfonamide and the properties of the soil. Given the polar nature of this compound, it is likely to exhibit weak to moderate sorption in many soil types, leading to a potential for transport in the aqueous phase.
The following table summarizes the key factors influencing the environmental transport of related compound classes, which can be used to infer the behavior of this compound.
| Property | Sulfonamides | Neonicotinoids | Inferred Behavior of this compound |
| Water Solubility | Variable, but generally moderate to high | Generally high nih.govboerenlandvogels.nl | Likely to be water-soluble |
| Sorption to Soil | Weak to moderate, pH and organic carbon dependent nih.govproquest.comnih.gov | Generally low boerenlandvogels.nltennessee.eduplos.org | Weak to moderate sorption, potential for mobility |
| Leaching Potential | Moderate to high, especially in low organic carbon soils nih.gov | Moderate to high boerenlandvogels.nltennessee.eduplos.org | Moderate to high potential for leaching |
| Transport in Water | Can be transported to surface and groundwater proquest.com | Frequently detected in surface and groundwater nih.govnih.gov | Potential for transport in aquatic systems |
Soil Adsorption and Desorption Characteristics
No data is available in the searched scientific literature regarding the soil adsorption and desorption characteristics of this compound.
Potential for Leaching and Runoff in Environmental Compartments
No information was found concerning the potential for leaching and runoff of this compound in various environmental compartments.
Advanced Topics and Future Research Directions
Emerging Applications of N-(6-chloropyridin-3-yl)methanesulfonamide and its Analogues
While the primary applications of this compound are still under investigation, the exploration of its analogues provides significant insight into potential future uses. Research into structurally similar compounds reveals a range of biological activities that could be harnessed for therapeutic or agrochemical purposes.
In the realm of human health, research has indicated that certain methanesulfonamide (B31651) derivatives exhibit potent biological activities. A study on a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds identified them as novel inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov One compound in this series was found to be approximately four times more potent than lovastatin (B1675250) in vitro and about 100 times more potent than pravastatin (B1207561) in inhibiting cholesterol biosynthesis in isolated rat hepatocytes. nih.gov This suggests a potential, albeit currently speculative, therapeutic avenue for analogues of this compound in the management of hypercholesterolemia.
The following table summarizes some of the key analogues and their observed or potential applications:
| Compound Name | Structure | Potential Application/Area of Research |
| N-((6-Chloropyridin-3-yl)methyl)-N'-cyano-N-methylacetimidamide | Analogue | Agrochemicals (Insecticide) |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | Analogue | Metabolite of Acetamiprid, Agrochemical Research |
| Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate | Analogue | Therapeutic (HMG-CoA Reductase Inhibitor) |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical design. These computational tools offer the potential to dramatically accelerate the development of new compounds by predicting their properties, optimizing their structures, and identifying novel biological targets.
For a compound like this compound, AI and ML could be applied in several key areas:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop models that can predict the efficacy and potential off-target effects of new compounds. This would allow researchers to prioritize the synthesis of analogues of this compound that are most likely to have the desired biological profile.
De Novo Design: AI-powered platforms can generate entirely new molecular structures that are optimized for a specific biological target. By providing the core structure of this compound as a starting point, these algorithms could design novel analogues with enhanced potency or selectivity.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify subtle patterns in the relationship between a compound's structure and its biological activity. mdpi.comnih.govmdpi.com This can provide medicinal chemists with valuable insights to guide the rational design of more effective molecules.
The application of these technologies can significantly reduce the time and cost associated with traditional trial-and-error approaches to compound optimization.
Development of Sustainable Synthetic Routes and Analytical Practices
The principles of green chemistry are increasingly being integrated into the chemical and pharmaceutical industries to minimize their environmental impact. The development of sustainable synthetic routes and analytical practices for this compound is a critical area for future research.
Key areas of focus for green chemistry in the context of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of the synthesis.
Catalysis: The use of highly efficient and selective catalysts can enable reactions to be run under milder conditions, with lower energy consumption and reduced byproduct formation.
Waste Reduction: Implementing strategies to minimize waste generation and to recycle and reuse materials wherever possible is a cornerstone of sustainable chemistry.
By embracing these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable.
Exploration of Novel Biological Targets and Therapeutic Areas
Identifying new biological targets is a key driver of innovation in therapeutic development. For this compound and its analogues, the exploration of novel targets could unlock their potential in a wide range of therapeutic areas.
As previously mentioned, the discovery that certain methanesulfonamide derivatives can inhibit HMG-CoA reductase opens up the possibility of developing treatments for cardiovascular disease. nih.gov However, the structural features of this compound may lend themselves to interactions with other biological targets as well.
Future research in this area could involve:
High-Throughput Screening: Testing the compound against large libraries of biological targets to identify any unexpected interactions.
Computational Docking: Using computer models to predict how the compound might bind to the active sites of various proteins.
Chemical Proteomics: Employing chemical probes based on the compound's structure to identify its binding partners in a cellular context.
By systematically exploring the biological interactions of this compound, researchers may uncover novel therapeutic opportunities in areas such as oncology, infectious diseases, or neurodegenerative disorders. The structural motif of a substituted pyridine (B92270) ring is present in many biologically active compounds, suggesting a broad potential for this class of molecules. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





